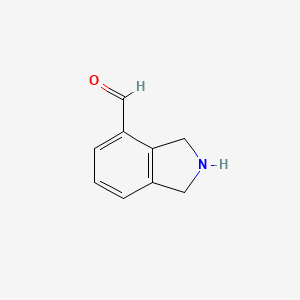
Isoindoline-4-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoindoline-4-carboxaldehyde is an organic compound belonging to the isoindoline family Isoindolines are characterized by a fused benzopyrrole ring system, which is a regioisomer of the indole heterocycle this compound is a derivative of isoindoline, featuring an aldehyde functional group at the fourth position of the isoindoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoindoline-4-carboxaldehyde can be synthesized through several methods. One common approach involves the reaction of isoindoline with formylating agents such as formic acid or formamide under acidic conditions. Another method includes the oxidation of isoindoline-4-methanol using oxidizing agents like pyridinium chlorochromate or manganese dioxide.
Industrial Production Methods
In an industrial setting, this compound can be produced via large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Isoindoline-4-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form isoindoline-4-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to isoindoline-4-methanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming derivatives such as isoindoline-4-carboxylic esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols, amines, and other nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Isoindoline-4-carboxylic acid.
Reduction: Isoindoline-4-methanol.
Substitution: Isoindoline-4-carboxylic esters, amides, and other derivatives.
Scientific Research Applications
Isoindoline-4-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and natural product analogs.
Biology: this compound derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Some derivatives of this compound exhibit pharmacological activities, including anticancer, antiviral, and antimicrobial properties.
Industry: It is utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of isoindoline-4-carboxaldehyde and its derivatives depends on their specific applications. In medicinal chemistry, these compounds may interact with biological targets such as enzymes or receptors, modulating their activity. For example, some isoindoline derivatives inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis.
Comparison with Similar Compounds
Isoindoline-4-carboxaldehyde can be compared with other similar compounds, such as:
Isoindoline-4-carboxylic acid: An oxidized form of this compound with a carboxylic acid functional group.
Isoindoline-4-methanol: A reduced form of this compound with a hydroxyl group.
Isoindoline-1,3-dione: A compound with two carbonyl groups at positions 1 and 3, exhibiting different reactivity and applications.
Uniqueness
This compound is unique due to its specific functional group arrangement, which allows it to participate in a variety of chemical reactions and form diverse derivatives. Its versatility makes it a valuable intermediate in organic synthesis and a promising candidate for drug development and other scientific research applications.
Properties
Molecular Formula |
C9H9NO |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2,3-dihydro-1H-isoindole-4-carbaldehyde |
InChI |
InChI=1S/C9H9NO/c11-6-8-3-1-2-7-4-10-5-9(7)8/h1-3,6,10H,4-5H2 |
InChI Key |
MKGXYADVRDCKBY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)C(=CC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















